molecular formula C9H9F4NO B1425831 (1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine CAS No. 1213010-73-1

(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine

Cat. No. B1425831
M. Wt: 223.17 g/mol
InChI Key: XXLGVMVNOAINFF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine (TFMFE) is a fluorinated amine compound with a diverse range of applications in the fields of chemical synthesis, scientific research, and laboratory experiments. TFMFE has a unique combination of physical and chemical properties that make it a valuable tool for a variety of applications.

Scientific Research Applications

Synthesis and Structural Modification

(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine has been explored in various contexts related to its synthesis, chemical structure, and reactivity. The synthesis of related fluorine-containing intermediates has been a focal point, with efforts to develop practical and scalable methods. For instance, Qiu et al. (2009) detailed a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceutical materials, highlighting challenges and solutions in the synthesis process of fluorine-containing compounds Qiu et al., 2009.

Anticancer Compound Development

In the realm of medicinal chemistry, structural modifications of molecules like (1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine are crucial for developing potent anticancer agents. Liew et al. (2020) emphasized the significance of various functional groups, including fluoro and methoxy, in designing molecules with enhanced anticancer properties. The review discussed how different substituents and their positioning can profoundly impact the compound's anticancer activities Liew et al., 2020.

Fluoroalkylation in Aqueous Media

The fluoroalkylation reactions, including those involving molecules similar to (1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine , have been studied extensively due to their significance in pharmaceuticals and agrochemicals. Song et al. (2018) provided a comprehensive review of fluoroalkylation reactions in aqueous media, discussing the environmental implications and the development of mild, environment-friendly methods for incorporating fluorinated groups into target molecules Song et al., 2018.

Fluoropolymers and Environmental Concerns

The application and environmental concerns of fluoropolymers, which share some chemical features with (1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine , have been critically reviewed. Henry et al. (2018) discussed the distinct properties of fluoropolymers and argued for their classification as "polymers of low concern" due to their negligible residual monomer content, practical insolubility in water, and non-bioavailability Henry et al., 2018.

Safety And Hazards

“(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine” is intended for research and development use only and is not for medicinal, household, or other uses .

properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLGVMVNOAINFF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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